molecular formula C7H7ClN4 B8732680 5-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

5-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B8732680
M. Wt: 182.61 g/mol
InChI Key: KBKKVDRWMQPCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

5-chloro-1,3-dimethylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C7H7ClN4/c1-4-6-5(12(2)11-4)3-9-7(8)10-6/h3H,1-2H3

InChI Key

KBKKVDRWMQPCEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CN=C(N=C12)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone (4.00 g, 22.91 mmol) and methylhydrazine (0.724 mL, 13.75 mmol) in ethylene glycol was heated at 120° C. for 2 h. Reaction mixture was cooled to rt, diluted with H2O and extracted with ethyl acetate (3×). The combined organic layer was washed with H2O (2×), brine, dried (MgSO4), filtered and concentrated. The residue was purified by CombiFlash (0 to 30% EtOAc/Hex) to give the title compound. LCMS-ESI+: calc'd for C7H8ClN4: 183.0 (M+H+); Found: 183.0 (M+H+); 1H NMR (400 MHz, CDCl3) δ 8.90 (s, 1H), 4.12 (s, 3H), 2.61 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.724 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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